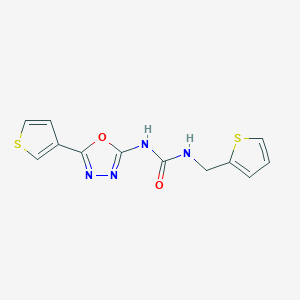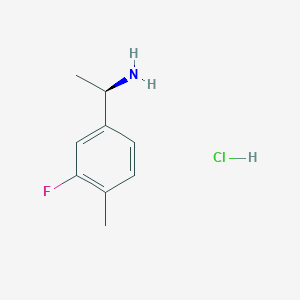
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride, also known as 3-Fluoro-4-methylphenethylamine hydrochloride, is an alkylamine derivative of phenethylamine. It is an amphetamine-like molecule that is used in scientific research for its pharmacological properties. It is a central nervous system stimulant that is used to study the effects of stimulants on the brain and body.
Scientific Research Applications
Synthesis and Structural Characterization
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride has been utilized in the synthesis and structural characterization of various compounds. For instance, Pejchal et al. (2015) synthesized a series of novel amides using this compound, which were screened for antibacterial and antifungal activity, revealing some activity comparable to medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).
Novel Derivatives Synthesis
Anderson, Burks, and Harruna (1988) demonstrated the synthesis of 3-Fluoro-1-Aminoadamantane and its derivatives, isolated as hydrochlorides, in a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).
Antimicrobial and Antifungal Activity
The compound has been used in studies investigating antimicrobial and antifungal activities. For example, Hamman (1989) synthesized 2-Fluoro-2-phenyl-1-aminoethane from styrene, which was utilized for distinguishing amides prepared with different chiral acids by fluorine NMR (Hamman, 1989).
Antitumor Activity
In the field of cancer research, Isakhanyan et al. (2016) reported the synthesis of tertiary aminoalkanol hydrochlorides, including derivatives of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, and evaluated them for antitumor activity (Isakhanyan et al., 2016).
Synthesis of Complex Ligands and Chelating Agents
Liu et al. (1993) synthesized potentially hexadentate (N3O3) amine phenol ligands using a derivative of 1-(4-hydroxyphenyl)-2-(2-r-4-hydroxyphenyl) ethane, which included fluorine as a substituent. These were characterized and studied for their potential as chelating agents for group 13 metals (Liu et al., 1993).
properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
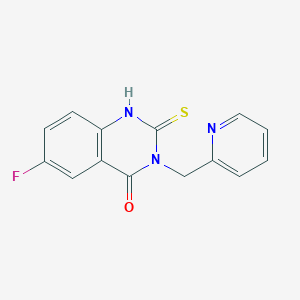
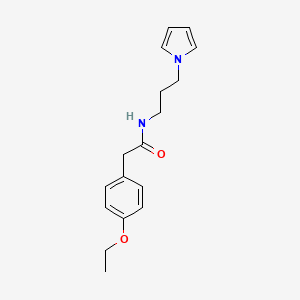
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
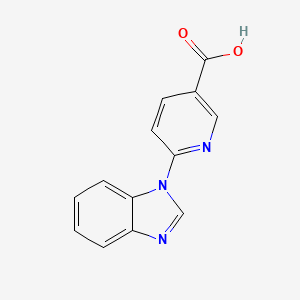
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
